BenchChemオンラインストアへようこそ!

(R)-3-phenoxypyrrolidine

Chiral Chemistry Enantioselective Synthesis Pharmaceutical Intermediates

For R&D requiring stereospecific interactions, only the (R)-enantiomer (CAS 857279-33-5) ensures valid SAR and reproducible enantioselectivity. Unlike the racemate or (S)-form, this single enantiomer eliminates ambiguous biological data and costly chiral separation. Mandatory for chiral drug intermediate synthesis where incorrect stereochemistry can compromise potency, selectivity, or safety. Secure your supply of this critical building block today.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 857279-33-5
Cat. No. B3158364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-phenoxypyrrolidine
CAS857279-33-5
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESC1CNCC1OC2=CC=CC=C2
InChIInChI=1S/C10H13NO/c1-2-4-9(5-3-1)12-10-6-7-11-8-10/h1-5,10-11H,6-8H2/t10-/m1/s1
InChIKeySKHPQIQATRHESG-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-3-Phenoxypyrrolidine (CAS 857279-33-5): A Chiral Pyrrolidine Building Block for Stereochemically Defined Synthesis


(R)-3-Phenoxypyrrolidine, also designated (3R)-3-phenoxypyrrolidine, is a chiral saturated five-membered nitrogen heterocycle (pyrrolidine) substituted with a phenoxy group at the 3-position [1]. The compound has a molecular formula of C₁₀H₁₃NO and a molecular weight of 163.22 g/mol [1]. Its (R)-configuration at the chiral center is the primary structural feature that distinguishes it from its (S)-enantiomer and the racemic mixture. The phenoxy group contributes to the compound's lipophilicity (computed XLogP3-AA = 1.7) and influences potential intermolecular interactions [1]. (R)-3-Phenoxypyrrolidine is primarily employed as a research chemical and synthetic intermediate, particularly in medicinal chemistry contexts where stereochemistry is critical for biological activity [1].

Why Generic Substitution with Racemic 3-Phenoxypyrrolidine or (S)-Enantiomer Is Inadvisable for (R)-3-Phenoxypyrrolidine Procurement


The primary reason generic substitution fails for (R)-3-phenoxypyrrolidine is the compound's inherent chirality. While the racemic mixture (3-phenoxypyrrolidine, CAS 21767-14-6) and the (S)-enantiomer (CAS 931581-76-9) share identical molecular formulas and computed physicochemical properties (e.g., molecular weight, XLogP3, TPSA) [1][2], their three-dimensional spatial arrangement differs fundamentally. This stereochemical difference can lead to divergent interactions with chiral biological targets such as enzymes, receptors, and transporters [3]. In drug discovery and development, using the incorrect enantiomer can result in reduced potency, altered selectivity, or even unanticipated toxicological profiles. Therefore, for applications requiring stereospecific interactions—such as structure-activity relationship (SAR) studies, enantioselective catalysis, or the synthesis of chiral pharmaceutical intermediates—substituting (R)-3-phenoxypyrrolidine with its racemic or (S)-form compromises experimental reproducibility and the validity of biological data [3].

Quantitative Differentiation of (R)-3-Phenoxypyrrolidine from Analogs: A Procurement Evidence Guide


Stereochemical Purity as a Primary Differentiator: (R)-3-Phenoxypyrrolidine vs. Racemic Mixture

While the racemic mixture of 3-phenoxypyrrolidine (CAS 21767-14-6) is commercially available with a typical purity of 95% [1], (R)-3-phenoxypyrrolidine (CAS 857279-33-5) is supplied with a defined stereochemical identity and a minimum purity specification of 95% . However, the critical quantitative differentiator is not the chemical purity percentage but the enantiomeric composition. The racemic mixture comprises an equimolar (50:50) ratio of (R)- and (S)-enantiomers, whereas the (R)-enantiomer product is intended to contain >95% of the (R)-isomer. Directly comparable quantitative data for enantiomeric excess (ee) is not uniformly provided in vendor datasheets, which represents a limitation in the public domain. Nevertheless, the specification of the (R)-isomer versus the racemic mixture is a binary, qualitative difference with profound quantitative implications for any stereospecific application.

Chiral Chemistry Enantioselective Synthesis Pharmaceutical Intermediates

Identical Computed Physicochemical Properties Across Enantiomers: A Class-Level Confirmation

Computed physicochemical properties for (R)-3-phenoxypyrrolidine, its (S)-enantiomer, and the racemic mixture are identical [1][2][3]. The molecular weight is 163.22 g/mol, the computed XLogP3-AA lipophilicity value is 1.7, the topological polar surface area (TPSA) is 21.3 Ų, and the rotatable bond count is 2 for all three entities. These data confirm that any differentiation in a biological or catalytic context must arise solely from the three-dimensional stereochemical configuration, not from differences in bulk physicochemical properties. This class-level inference underscores that the procurement decision for (R)-3-phenoxypyrrolidine should be guided by the requirement for a specific chiral handle.

Physicochemical Profiling Chiral Recognition Medicinal Chemistry

Inferred Differential Biological Activity: Patent-Disclosed Stereochemical Importance

Patent literature on phenoxy-pyrrolidine derivatives, such as US20100247471, describes compounds with specific stereochemical configurations as inhibitors of stearoyl-CoA desaturase (SCD1) [1]. While (R)-3-phenoxypyrrolidine itself is not the final active pharmaceutical ingredient in this patent, its core structure with a defined chiral center is a key intermediate. The patent's emphasis on specific stereochemistry within the phenoxy-pyrrolidine class implies that the (R)- and (S)-enantiomers may exhibit differential binding affinities or selectivities for biological targets. Direct quantitative comparison (e.g., IC₅₀ values for (R)- vs. (S)-enantiomer) is not provided in the publicly available abstract, representing a limitation. Nonetheless, the class-level inference is that chiral purity is a critical procurement consideration for any downstream SAR or lead optimization campaign involving this scaffold.

Drug Discovery Enzyme Inhibition Stereochemistry

Recommended Research and Industrial Application Scenarios for (R)-3-Phenoxypyrrolidine Based on Evidence


Stereospecific SAR Studies in Medicinal Chemistry

When exploring the structure-activity relationship of phenoxy-pyrrolidine-based lead compounds, the use of (R)-3-phenoxypyrrolidine as a defined chiral building block is essential. As demonstrated by the identical physicochemical properties but distinct stereochemistry compared to its (S)-enantiomer and racemate, any observed biological activity differences can be directly attributed to the stereochemical configuration, enabling unambiguous SAR interpretation [1].

Synthesis of Chiral Pharmaceutical Intermediates with Defined Stereochemistry

The compound's (R)-configuration is critical for the preparation of downstream intermediates where a specific stereochemical outcome is required. Procurement of the single (R)-enantiomer, rather than the racemic mixture, avoids the need for costly and time-consuming chiral separation steps and ensures that the final product possesses the intended three-dimensional orientation, which is often a key determinant of target binding and efficacy [2].

Enantioselective Catalysis and Chiral Auxiliary Research

(R)-3-Phenoxypyrrolidine can serve as a chiral ligand precursor or as a component of a chiral auxiliary system in asymmetric synthesis. The defined (R)-stereochemistry provides a predictable and consistent chiral environment, which is essential for achieving high enantiomeric excess in catalytic reactions. The compound's specific (R)-configuration ensures that the resulting diastereomeric transition states are consistently biased, leading to reproducible enantioselectivity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-3-phenoxypyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.